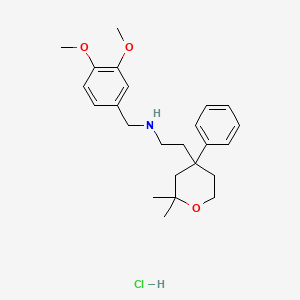
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the glutamate neurotransmitter system. Memantine is a unique drug with a different mechanism of action compared to other Alzheimer's medications.
Wirkmechanismus
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione works by regulating the glutamate neurotransmitter system. It is an NMDA receptor antagonist that blocks the excessive activation of glutamate receptors, which can lead to neuronal damage in Alzheimer's disease. By regulating glutamate neurotransmission, 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione helps to protect neurons from excitotoxicity and improves cognitive function.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a favorable safety profile with minimal side effects. It is well-tolerated by patients and does not have significant interactions with other medications. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a half-life of about 60-80 hours and is eliminated through the kidneys. It is not metabolized by the liver and does not interfere with the cytochrome P450 system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its unique mechanism of action compared to other Alzheimer's medications. It targets the glutamate neurotransmitter system, which is involved in the development and progression of Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile with minimal side effects. However, a limitation of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is that it is not effective in all patients with Alzheimer's disease. It is only approved for use in moderate to severe Alzheimer's disease and may not be effective in early-stage disease.
Zukünftige Richtungen
There are several future directions for 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione research. One area of interest is its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating depression and anxiety. Another future direction is the development of new 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione analogs with improved efficacy and safety profiles. Finally, there is a need for further research to identify biomarkers that can predict which patients will respond to 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione treatment.
Synthesemethoden
The synthesis of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride to form 1-(3-methoxyphenyl)-2-nitropropene. The nitro group is then reduced to an amine group using hydrogenation with palladium on carbon. The resulting 1-(3-methoxyphenyl)-2-aminopropane is then reacted with morpholine and phosgene to form 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its efficacy in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is also being studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-4-2-3-11(9-12)17-14(18)10-13(15(17)19)16-5-7-21-8-6-16/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIFPIVRCGHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170090.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)
![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)
